molecular formula C17H23N3O3 B3866819 N-(2-methylpropyl)-N'-[(E)-(3-prop-2-enoxyphenyl)methylideneamino]propanediamide

N-(2-methylpropyl)-N'-[(E)-(3-prop-2-enoxyphenyl)methylideneamino]propanediamide

Cat. No.: B3866819
M. Wt: 317.4 g/mol
InChI Key: BGQHXFLSXDHUKE-XDHOZWIPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(2-methylpropyl)-N’-[(E)-(3-prop-2-enoxyphenyl)methylideneamino]propanediamide” is a synthetic organic compound that belongs to the class of amides. This compound is characterized by its complex structure, which includes a phenyl group, an alkenyl ether, and an imine linkage. Such compounds are often of interest in various fields of chemistry and biochemistry due to their potential biological activities and applications in material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2-methylpropyl)-N’-[(E)-(3-prop-2-enoxyphenyl)methylideneamino]propanediamide” typically involves the following steps:

    Formation of the imine linkage: This can be achieved by reacting an aldehyde or ketone with an amine under acidic or basic conditions.

    Introduction of the alkenyl ether group: This step may involve the use of allyl bromide or similar reagents in the presence of a base to form the ether linkage.

    Amidation: The final step involves the formation of the amide bond, which can be accomplished using coupling reagents such as EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the alkenyl ether group, leading to the formation of epoxides or other oxidized products.

    Reduction: Reduction reactions may target the imine linkage, converting it to an amine.

    Substitution: The phenyl group may undergo electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-CPBA, KMnO4, and H2O2.

    Reduction: Reducing agents such as NaBH4 or LiAlH4 can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitrating agents (HNO3/H2SO4), halogenating agents (Br2/FeBr3), and sulfonating agents (SO3/H2SO4).

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, reduction may yield amines, and substitution may yield various substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, “N-(2-methylpropyl)-N’-[(E)-(3-prop-2-enoxyphenyl)methylideneamino]propanediamide” may be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology and Medicine

In biology and medicine, this compound may be investigated for its potential biological activities. Compounds with imine linkages and phenyl groups are often studied for their antimicrobial, anticancer, and anti-inflammatory properties.

Industry

In industry, this compound may find applications in the development of new materials, such as polymers or coatings, due to its potential reactivity and stability.

Mechanism of Action

The mechanism of action of “N-(2-methylpropyl)-N’-[(E)-(3-prop-2-enoxyphenyl)methylideneamino]propanediamide” would depend on its specific biological or chemical context. Generally, compounds with imine linkages can interact with nucleophiles, leading to various biochemical reactions. The phenyl group may also participate in π-π interactions or hydrogen bonding, influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methylpropyl)-N’-[(E)-(3-phenylmethylideneamino)propanediamide]: Lacks the alkenyl ether group.

    N-(2-methylpropyl)-N’-[(E)-(3-prop-2-enoxyphenyl)methylideneamino]acetamide: Has a different amide linkage.

Uniqueness

The presence of the alkenyl ether group and the specific imine linkage in “N-(2-methylpropyl)-N’-[(E)-(3-prop-2-enoxyphenyl)methylideneamino]propanediamide” distinguishes it from similar compounds. These structural features may confer unique reactivity and biological activity, making it a compound of interest for further study.

Properties

IUPAC Name

N-(2-methylpropyl)-N'-[(E)-(3-prop-2-enoxyphenyl)methylideneamino]propanediamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3/c1-4-8-23-15-7-5-6-14(9-15)12-19-20-17(22)10-16(21)18-11-13(2)3/h4-7,9,12-13H,1,8,10-11H2,2-3H3,(H,18,21)(H,20,22)/b19-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGQHXFLSXDHUKE-XDHOZWIPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)CC(=O)NN=CC1=CC(=CC=C1)OCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CNC(=O)CC(=O)N/N=C/C1=CC(=CC=C1)OCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-methylpropyl)-N'-[(E)-(3-prop-2-enoxyphenyl)methylideneamino]propanediamide
Reactant of Route 2
Reactant of Route 2
N-(2-methylpropyl)-N'-[(E)-(3-prop-2-enoxyphenyl)methylideneamino]propanediamide
Reactant of Route 3
Reactant of Route 3
N-(2-methylpropyl)-N'-[(E)-(3-prop-2-enoxyphenyl)methylideneamino]propanediamide
Reactant of Route 4
Reactant of Route 4
N-(2-methylpropyl)-N'-[(E)-(3-prop-2-enoxyphenyl)methylideneamino]propanediamide
Reactant of Route 5
Reactant of Route 5
N-(2-methylpropyl)-N'-[(E)-(3-prop-2-enoxyphenyl)methylideneamino]propanediamide
Reactant of Route 6
Reactant of Route 6
N-(2-methylpropyl)-N'-[(E)-(3-prop-2-enoxyphenyl)methylideneamino]propanediamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.